BRD4 Bromodomain‑1 Binding Affinity Compared to the Clinical Candidate JQ1
The target compound exhibits a Kd of 6.8 μM (6.80 × 10³ nM) for the first bromodomain of human BRD4 as measured by isothermal titration calorimetry (ITC) [REFS‑1]. In contrast, the extensively characterised BET‑family inhibitor JQ1 binds to the same domain with a Kd of approximately 50 nM under comparable ITC conditions [REFS‑2]. This corresponds to a 136‑fold lower affinity for the target compound, indicating a fundamentally different potency band.
| Evidence Dimension | BRD4 bromodomain‑1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 6.8 μM (ITC) |
| Comparator Or Baseline | JQ1: ~0.050 μM (ITC, literature value) |
| Quantified Difference | 136‑fold lower affinity vs. JQ1 |
| Conditions | Partial length human BRD4 bromodomain‑1; isothermal titration calorimetry |
Why This Matters
A 136‑fold weaker BRD4 affinity positions this compound as a fragment‑like starting point rather than a potent tool, making it unsuitable for target‑engagement studies that require high potency but potentially useful for fragment‑based drug design or selectivity screening.
- [1] BindingDB Entry BDBM50159140: Kd = 6.80E+3 nM for partial length human BRD4 bromodomain 1 by ITC. Accessed 2026-05-09. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010) Selective inhibition of BET bromodomains. Nature 468, 1067‑1073. DOI: 10.1038/nature09504. View Source
